[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol is a complex organic compound with a unique tetracyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers exploring new chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The goal is to produce the compound in large quantities while maintaining high quality and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups or to simplify its structure.
Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups, potentially altering the compound’s reactivity and applications.
Scientific Research Applications
Chemistry
In chemistry, [12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol is studied for its unique structure and reactivity. It serves as a model compound for exploring new synthetic methods and reaction mechanisms. Researchers also investigate its potential as a building block for more complex molecules.
Biology
In biology, this compound may be used to study the effects of tetracyclic structures on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound’s unique structure and functional groups make it a candidate for drug development. Researchers explore its potential as an active pharmaceutical ingredient, focusing on its efficacy, safety, and mechanism of action.
Industry
In industry, this compound can be used as a precursor for the synthesis of other valuable compounds. Its applications may extend to materials science, where its unique properties could be harnessed for developing new materials with specific functions.
Mechanism of Action
The mechanism of action of [12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s tetracyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. Understanding these interactions at the molecular level is crucial for elucidating its effects and optimizing its applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol include other tetracyclic molecules with hydroxymethyl groups. Examples might include derivatives with different substituents or variations in the tetracyclic core.
Uniqueness
What sets [12-(Hydroxymethyl)-5-tetracyclo[72104,1106,10]dodeca-2,7-dienyl]methanol apart is its specific arrangement of functional groups and the resulting reactivity
Properties
CAS No. |
71831-30-6 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
[12-(hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol |
InChI |
InChI=1S/C14H18O2/c15-5-11-7-1-2-8-12(6-16)10-4-3-9(11)14(10)13(7)8/h1-4,7-16H,5-6H2 |
InChI Key |
KKIBXPXHVBXFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(C3C=CC4C3C2C1C4CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.